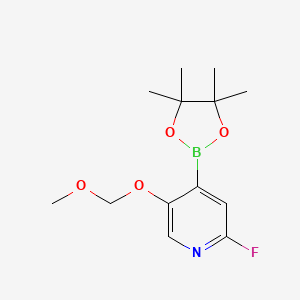

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

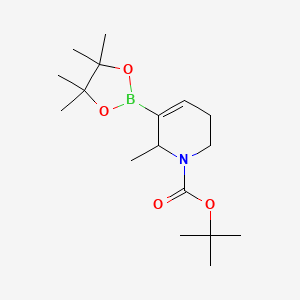

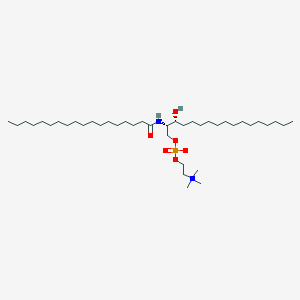

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester (2M4TFPBPE) is a boronic acid pinacol ester that is used in a variety of scientific research applications. It is a versatile reagent that can be used as a catalyst, a ligand, or a reagent for the synthesis of organic compounds. 2M4TFPBPE has a wide range of applications in the field of organic synthesis and can be used for the synthesis of a variety of compounds.

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Cross-Coupling Reactions

“2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester” is likely used in Suzuki–Miyaura cross-coupling reactions, which are a type of metal-catalyzed carbon-carbon bond formation. This reaction is significant in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Synthesis of Benzopyranone Derivatives

This compound may be involved in the synthesis of benzopyranone derivatives, which are important for their potential use as GABAA receptor modulators. These modulators can have therapeutic applications in treating conditions like anxiety, insomnia, and epilepsy .

Preparation of Fluorinated Aromatic Poly(Ether-Amide)s

Fluorinated aromatic poly(ether-amide)s have unique properties due to the presence of fluorine atoms, making them useful in advanced material applications. The subject compound could be a reactant in the preparation of these materials .

4. Synthesis of Multisubstituted Olefins and Conjugate Dienes Multisubstituted olefins and conjugate dienes are valuable in organic chemistry for their diverse reactivity and utility in further chemical transformations. The compound might be used to synthesize these structures .

Synthesis of Pyrazine Derivatives

Pyrazine derivatives have been studied as corticotropin-releasing factor-1 receptor antagonists, which could be beneficial in treating stress-related disorders. The compound could play a role in synthesizing these derivatives .

C-H Functionalization of Quinones

C-H functionalization is a method used to directly modify the carbon-hydrogen bonds of quinones, which are a class of organic compounds with potential biological activity. The compound might be involved in such functionalization processes .

Synthesis of Cathepsin S Inhibitors

Cathepsin S inhibitors are researched for their potential to treat autoimmune diseases and other conditions. The compound could be used in the synthesis of phenyl-purine-carbonitrile derivatives that act as these inhibitors .

Development of Sodium Channel Blockers

Biaryl pyrazole carboxamides synthesized using this compound may serve as sodium channel blockers, which have applications in treating neuropathic pain .

Wirkmechanismus

Target of Action

The primary target of this compound is its role as a reagent in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The ortho-substituent of boronic acid plays a key role in preventing the coordination of amines to the boron atom of the active species, thus accelerating the amidation .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

For instance, the compound’s stability at room temperature suggests it may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH. For instance, the compound is stable at room temperature , and its rate of reaction can be considerably accelerated at physiological pH .

Eigenschaften

IUPAC Name |

2-[2-methoxy-4,6-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BF6O3/c1-12(2)13(3,4)25-16(24-12)11-9(15(20,21)22)6-8(14(17,18)19)7-10(11)23-5/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXCNGRGMUVGHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2OC)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BF6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6301148.png)

![Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester](/img/structure/B6301193.png)